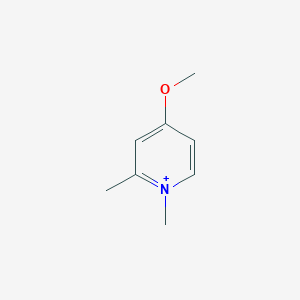

4-Methoxy-1,2-dimethylpyridin-1-ium

説明

4-Methoxy-1,2-dimethylpyridin-1-ium is a pyridinium salt characterized by a positively charged nitrogen atom in the aromatic ring, with substituents at the 1-, 2-, and 4-positions (methyl and methoxy groups). Pyridinium derivatives are widely studied for their electronic properties, solubility, and applications in catalysis, materials science, and medicinal chemistry. However, the provided evidence lacks direct data on this specific compound, necessitating inferences from structurally related analogs in the literature and patent records.

特性

分子式 |

C8H12NO+ |

|---|---|

分子量 |

138.19g/mol |

IUPAC名 |

4-methoxy-1,2-dimethylpyridin-1-ium |

InChI |

InChI=1S/C8H12NO/c1-7-6-8(10-3)4-5-9(7)2/h4-6H,1-3H3/q+1 |

InChIキー |

NFMFUJGLZMZBHW-UHFFFAOYSA-N |

SMILES |

CC1=[N+](C=CC(=C1)OC)C |

正規SMILES |

CC1=[N+](C=CC(=C1)OC)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

4-Methoxy-1,2-dimethylpyridin-1-ium can be synthesized through several methods. One common approach involves the methylation of 4-methoxypyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or acetonitrile.

Another method involves the reaction of 4-methoxypyridine with dimethyl sulfate, which acts as a methylating agent. This reaction is usually carried out at elevated temperatures to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

4-Methoxy-1,2-dimethylpyridin-1-ium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine or tetrahydropyridine derivative using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted pyridinium derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in alcohols or ethers.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require a base and are conducted in polar solvents.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Dihydropyridine or tetrahydropyridine derivatives.

Substitution: Substituted pyridinium compounds with different functional groups.

科学的研究の応用

4-Methoxy-1,2-dimethylpyridin-1-ium has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in studies of reaction mechanisms and catalysis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials, including ionic liquids and catalysts.

作用機序

The mechanism of action of 4-Methoxy-1,2-dimethylpyridin-1-ium involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 4-Methoxy-1,2-dimethylpyridin-1-ium with three categories of analogs: pyridinium salts, methoxy-substituted heterocycles, and dimethylated aromatic systems.

Structural and Electronic Comparisons

Pyridinium Salts :

Pyridinium ions (e.g., 1-methylpyridinium) are polar, water-soluble, and often used as ionic liquids or catalysts. The addition of methoxy and methyl groups in this compound likely enhances steric bulk and alters electron density compared to simpler analogs. Methoxy groups are electron-donating, which may stabilize the aromatic system but reduce electrophilicity at the nitrogen center .- Methoxy-Substituted Heterocycles: Compounds like 2-(3-fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (, Entry 5) share methoxy substituents but differ in core structure (pyrido-pyrimidinone vs. pyridinium). These differences confer distinct reactivity profiles: pyridinium salts are more electrophilic, while pyrido-pyrimidinones are often bioactive due to hydrogen-bonding motifs .

Dimethylated Aromatic Systems :

Neutral analogs like 4-Methoxy-1,2-dimethylbenzene (CAS#:4685-47-6) lack the charged pyridinium nitrogen, resulting in lower polarity and reduced solubility in polar solvents. The dimethyl substitution in both compounds may impose similar steric constraints, but the ionic nature of the pyridinium derivative enhances thermal stability .

Physicochemical Properties

Limitations of Available Evidence

Structural comparisons rely on indirect inferences from:

Pyrido-pyrimidinones (): Highlighting the role of methoxy groups in modulating solubility and bioactivity.

Neutral aromatics (): Illustrating the impact of dimethyl and methoxy substituents on physical properties.

SHELX software (): While unrelated to the compound, it underscores the importance of crystallographic data for structural validation in similar studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Methoxy-1,2-dimethylpyridin-1-ium with high purity?

- Methodological Answer : The compound can be synthesized via quaternization of a pyridine derivative using methylating agents (e.g., methyl iodide) under anhydrous conditions. Key steps include:

- Reaction Optimization : Use polar aprotic solvents (e.g., acetonitrile) at 60–80°C for 12–24 hours.

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or silica gel chromatography (eluent: dichloromethane/methanol gradient).

- Characterization : Validate purity via -NMR (methoxy protons at δ 3.8–4.0 ppm) and -NMR (quaternary carbon resonance near δ 160 ppm) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Identify substitution patterns (e.g., methyl groups at positions 1 and 2 via -NMR coupling constants).

- X-ray Crystallography : Resolve solid-state structure to confirm cationic pyridinium geometry and methoxy orientation .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks () aligned with theoretical molecular weight.

Advanced Research Questions

Q. What strategies are effective in analyzing the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress under varying temperatures/pH using HPLC (C18 column, UV detection at 254 nm) .

- Computational Modeling : Perform density functional theory (DFT) calculations to predict transition states and activation energies (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

- Isotopic Labeling : Use -labeled methoxy groups to track substitution pathways via mass spectrometry.

Q. How does the methoxy group influence the electronic environment and stability of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Compare UV-Vis spectra with non-methoxy analogs to assess conjugation effects.

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between the methoxy group and pyridinium ring using computational tools .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (decomposition temperature >200°C indicates enhanced stability).

Q. What methodologies are recommended for studying interactions between this compound and biological macromolecules?

- Methodological Answer :

- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with DNA/protein targets.

- Molecular Docking : Simulate interactions using AutoDock Vina with PyMOL visualization (e.g., methoxy group’s role in hydrophobic binding pockets) .

- Circular Dichroism (CD) : Monitor conformational changes in macromolecules upon compound binding.

Q. How do environmental surface interactions impact the stability of this compound in laboratory settings?

- Methodological Answer :

- Microspectroscopic Imaging : Analyze adsorption/desorption on silica or glass surfaces using Raman microscopy or atomic force microscopy (AFM) .

- Environmental Chamber Studies : Expose the compound to controlled humidity (30–70% RH) and temperature (20–40°C) to simulate indoor lab conditions.

- Stability Testing : Track degradation products via LC-MS under UV light or oxidant exposure (e.g., ozone).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。